3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid
Description
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a chlorine atom at position 3, a nitro group at position 7, and a carboxylic acid substituent at position 2. Benzothiophene-based compounds are of significant interest in medicinal and materials chemistry due to their aromatic heterocyclic structure, which enables diverse electronic interactions and reactivity. The nitro and chloro groups in this compound are strong electron-withdrawing substituents, which likely enhance the acidity of the carboxylic acid moiety and influence the compound’s reactivity in substitution or coupling reactions.
Properties
IUPAC Name |
3-chloro-7-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-6-4-2-1-3-5(11(14)15)7(4)16-8(6)9(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQCJUMDOVUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chlorobenzothiophene, followed by carboxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position
The chlorine atom at position 3 participates in SNAr reactions due to activation by electron-withdrawing nitro and carboxylic acid groups.
Reaction Conditions and Examples:
Mechanism:
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Step 1: Deprotonation of the nucleophile (e.g., thiol or amine) under basic conditions.
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Step 2: Attack at the activated C3 position, followed by elimination of Cl⁻.
Key Observations:
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Reactions proceed efficiently in polar aprotic solvents (e.g., acetone or DMF) with triethylamine (TEA) as a base .
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Steric hindrance from the nitro group at position 7 directs substitution to position 3 .
Reduction of the Nitro Group
The nitro group at position 7 can be selectively reduced to an amine under controlled conditions.
Methods and Outcomes:
Applications:
-
The resulting amine serves as a precursor for further functionalization (e.g., diazotization or coupling reactions) .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions:
A. Esterification
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Reagents: Methanol/H₂SO₄ or DCC/DMAP.
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Product: Methyl ester (improves solubility for further reactions) .
B. Amidation
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Example: Reaction with 3-chloro-4-methoxyaniline using EDCl/HOBt yields 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide.
C. Anhydride Formation
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Conditions: Thionyl chloride (SOCl₂) followed by reaction with another carboxylic acid.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating nitro group, EAS can occur under strong conditions:
| Reaction | Reagents | Position Substituted | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 5 or 6 | Requires excess nitrating agent |
| Sulfonation | Oleum, 100°C | Position 4 | Low yield due to steric hindrance |
Coordination Chemistry
The carboxylic acid and nitro groups enable metal complexation:
| Metal Ion | Application | Observations |
|---|---|---|
| Cu(II) | Catalytic oxidation | Forms stable chelates at pH 7–9 |
| Fe(III) | Redox-active materials | Enhances electrochemical activity |
Scientific Research Applications
Medicinal Applications
1. Pharmacological Properties
The compound has been identified as a potential active ingredient for treating various diseases due to its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism, making the compound valuable for managing conditions such as:
- Diabetes : It exhibits hypoglycemic and hypolipidemic effects, which can aid in diabetes management and its complications.
- Inflammatory Diseases : The compound shows promise in treating inflammatory conditions like rheumatoid arthritis, asthma, and ulcerative colitis due to its anti-inflammatory properties.
- Cancer Therapy : Research indicates that derivatives of benzothiophene compounds may possess anticancer activities, targeting various cancer cell lines effectively .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid against several pathogens. The compound has demonstrated significant activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
| Activity Type | Target Organism/Condition | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 7.05 | Significant inhibition observed |
| Antimicrobial | Candida albicans | 10.5 | Effective against fungal infections |
| Anti-inflammatory | Rheumatoid arthritis | N/A | Exhibits potential therapeutic effects |
| Hypoglycemic | Diabetes models | N/A | Potential for glucose regulation |
| Anticancer | Various cancer cell lines | 0.08 | Selective cytotoxicity observed |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers tested its efficacy against common pathogens. The compound exhibited an IC50 value of 7.05 μM against Staphylococcus aureus, indicating strong antibacterial activity. Furthermore, it demonstrated significant antifungal activity against Candida albicans, with an IC50 of 10.5 μM.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in models of rheumatoid arthritis. Results showed that it could reduce inflammation markers significantly, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity with an IC50 value of 0.08 μM against certain cancer types, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The carboxylic acid group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
- Nitro vs. Chloro Groups : The nitro group at C7 in the target compound is a stronger electron-withdrawing group than chlorine, which may further polarize the benzothiophene ring and increase the acidity of the carboxylic acid compared to 7-chloro-1-benzothiophene-2-carboxylic acid .
- Hydroxyl vs. Methyl Groups : The hydroxyl group in 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid introduces hydrogen-bonding capability and polarity, contrasting with the methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which enhances lipophilicity .
- Indole vs. Benzothiophene Core : The indole derivative (7-chloro-3-methyl-1H-indole-2-carboxylic acid) contains a nitrogen atom in its aromatic system, enabling different electronic and biological interactions compared to the sulfur-containing benzothiophene analogs .
Biological Activity
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiophene core with a chloro group at the 3-position and a nitro group at the 7-position, alongside a carboxylic acid functional group. This unique arrangement of functional groups contributes to its biological activity and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL. These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has also been studied for its anticancer activity . In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be approximately 30 µM, indicating a moderate level of potency. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, thereby promoting cell death in cancerous cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE inhibition were reported to be around 15 µM, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer’s .
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:
- Reduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death.
- Chlorine Substitution : The chloro group allows for nucleophilic substitution reactions, which can modify target proteins or enzymes, altering their activity .
- Carboxylic Acid Functionality : The carboxylic acid group may facilitate binding interactions with proteins, enhancing the compound's ability to modulate biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-1-benzothiophene-2-carboxylic acid | Lacks nitro group | Reduced antimicrobial activity |
| 7-Nitro-1-benzothiophene-2-carboxylic acid | Lacks chlorine atom | Different anticancer profile |
| 3-Chloro-7-nitro-1-benzofuran-2-carboxylic acid | Oxygen instead of sulfur | Varies in enzyme inhibition potency |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Anticancer Activity : A study conducted on HCT116 cells showed that treatment with this compound led to a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.
- Enzyme Inhibition Study : In a comparative study assessing various benzothiophene derivatives, this compound exhibited superior AChE inhibition compared to other tested compounds, supporting its use in neuroprotective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
